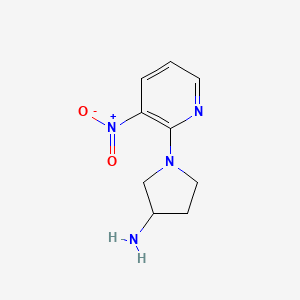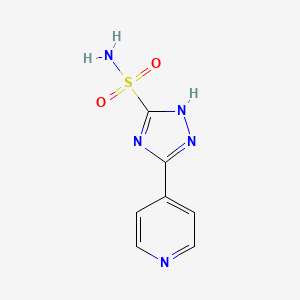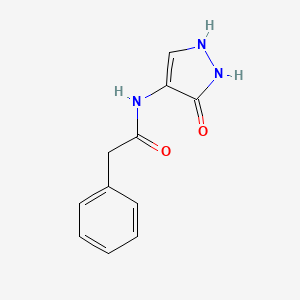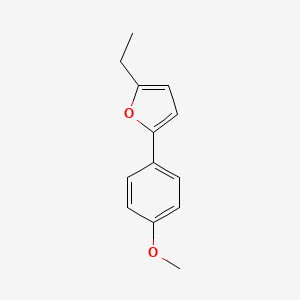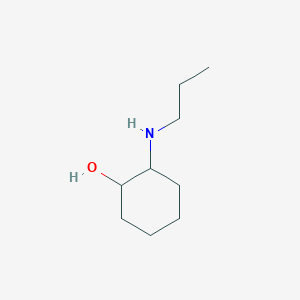
2-(Propylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)cyclohexan-1-ol typically involves the amination of cyclohexanone derivatives. One common method is the catalytic asymmetric amination of 1,2-epoxycyclohexane with propylamine. This reaction can be catalyzed by various organometallic complexes, such as titanium, scandium, cobalt, zinc, magnesium, and niobium . The reaction conditions often include the use of a low-toxicity catalyst, such as soluble soybean polysaccharide, to achieve good enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols and cyclohexanamines.
Scientific Research Applications
2-(Propylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)cyclohexan-1-ol: This compound features a phenylamino group instead of a propylamino group.
2-(Cyclopropylamino)cyclohexan-1-ol: This compound has a cyclopropylamino group in place of the propylamino group.
Uniqueness
2-(Propylamino)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
Properties
| 66179-67-7 | |
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
InChI Key |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


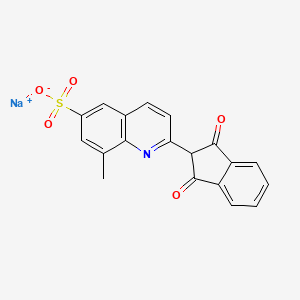

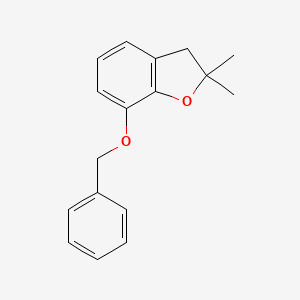

![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

